molecular formula C13H13N3O2 B2732535 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one CAS No. 692287-95-9

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one

Cat. No.: B2732535
CAS No.: 692287-95-9
M. Wt: 243.266
InChI Key: TXIJGUHNNCGKQE-RIYZIHGNSA-N
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Description

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one is a heterocyclic compound that features a benzodiazole moiety fused with an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one typically involves the condensation of 1H-1,3-benzodiazole-2-amine with an appropriate oxolanone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,3-benzodiazole-2-amine
  • Oxolan-2-one derivatives
  • Benzimidazole compounds

Uniqueness

3-[(1E)-1-[(1H-1,3-benzodiazol-2-yl)imino]ethyl]oxolan-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(E)-N-(1H-benzimidazol-2-yl)-C-methylcarbonimidoyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8(9-6-7-18-12(9)17)14-13-15-10-4-2-3-5-11(10)16-13/h2-5,9H,6-7H2,1H3,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIJGUHNNCGKQE-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=NC2=CC=CC=C2N1)C3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=NC2=CC=CC=C2N1)/C3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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